Zink-2,4-Pentandionat-Monohydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

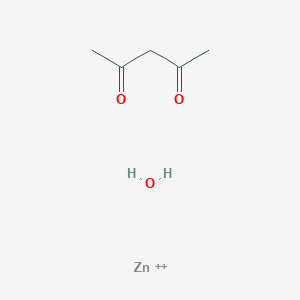

C10H14O4Zn⋅H2O

. It is a white to pale cream crystalline solid that is soluble in organic solvents like ethanol and slightly soluble in water . This compound is widely used in various fields due to its stability and reactivity.Wissenschaftliche Forschungsanwendungen

Zinc 2,4-pentanedionate monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-containing compounds.

Biology: Employed in studies involving zinc’s role in biological systems, including enzyme function and protein structure.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of coatings, catalysts, and as a stabilizer in polymers.

Wirkmechanismus

Target of Action

Zinc 2,4-pentanedionate monohydrate, also known as zinc acetylacetonate hydrate, primarily targets the processes of polymerization of olefins and transesterification . It is also used as a stabilizer for PVC .

Mode of Action

As a catalyst, zinc acetylacetonate hydrate facilitates the polymerization of olefins and transesterification reactions . In these reactions, the compound acts as a Lewis acid, accepting electron pairs and accelerating the reaction process.

Biochemical Pathways

In general, it is known to play a role in the polymerization of olefins and transesterification .

Pharmacokinetics

It is known that the compound is soluble in alcohol and slightly soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of the action of zinc acetylacetonate hydrate is the facilitation of chemical reactions, specifically the polymerization of olefins and transesterification . It is also used as a stabilizer for PVC, and in the production of solvents, lubricant additives, paint driers, and pesticides .

Action Environment

The action, efficacy, and stability of zinc acetylacetonate hydrate can be influenced by various environmental factors. For instance, its solubility in alcohol and slight solubility in water can affect its distribution and efficacy in different environments . Furthermore, its stability may be affected by factors such as temperature, as it decomposes at temperatures between 136°C and 138°C .

Biochemische Analyse

Biochemical Properties

It is known that zinc is an essential trace element used by the body in the synthesis of several hundred enzymes . It plays an important role in an effective immune system and contributes to a number of normal bodily functions, including musculoskeletal growth, vision, and normal wound healing .

Cellular Effects

The cellular effects of Zinc 2,4-pentanedionate monohydrate are not well documented. Zinc is known to play a crucial role in cellular function. It is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Zinc is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that zinc plays a crucial role in various biological processes and its effects can change over time .

Dosage Effects in Animal Models

Zinc is known to be essential for the health and well-being of animals .

Metabolic Pathways

Zinc is known to be involved in numerous metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Zinc is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Zinc is known to be localized in various subcellular compartments and organelles, where it plays crucial roles in cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc 2,4-pentanedionate monohydrate can be synthesized through the reaction of zinc oxide or zinc acetate with acetylacetone in the presence of water. The general reaction is as follows:

ZnO+2CH3COCH2COCH3+H2O→Zn(C5H7O2)2⋅H2O

Industrial Production Methods: In industrial settings, the production of zinc 2,4-pentanedionate monohydrate involves the controlled addition of zinc salts to a solution of acetylacetone under specific pH and temperature conditions to ensure high yield and purity. The reaction mixture is then filtered, and the product is recrystallized from an appropriate solvent .

Types of Reactions:

Oxidation: Zinc 2,4-pentanedionate monohydrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents, although this is less common.

Substitution: This compound can participate in ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents such as lithium aluminum hydride.

Substitution: Various ligands like phosphines or amines under mild conditions.

Major Products Formed:

Oxidation: Zinc oxide and other zinc salts.

Reduction: Zinc metal and acetylacetone.

Substitution: New zinc complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Zinc acetate: Another zinc coordination compound, but with acetate ligands instead of acetylacetonate.

Zinc chloride: A simple zinc salt with chloride ions.

Zinc nitrate: A zinc salt with nitrate ions.

Comparison: Zinc 2,4-pentanedionate monohydrate is unique due to its acetylacetonate ligands, which provide greater stability and solubility in organic solvents compared to zinc acetate, zinc chloride, and zinc nitrate. This makes it particularly useful in organic synthesis and industrial applications where such properties are advantageous[5][5].

Biologische Aktivität

Zinc 2,4-pentanedionate monohydrate, also known as bis(2,4-pentanedionato)zinc(II) hydrate, is a coordination compound with significant applications in various fields, including catalysis, materials science, and biological research. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

- Chemical Formula : C10H14O4Zn·H2O

- Molecular Weight : 281.60 g/mol

- CAS Number : 14024-63-6

- Melting Point : 136°C to 138°C (decomposition)

- Solubility : Soluble in alcohol; slightly soluble in water

Mechanism of Biological Activity

Zinc compounds play crucial roles in various biological processes. Zinc 2,4-pentanedionate monohydrate exhibits several biological activities primarily due to its zinc ion content and its ability to form complexes with various biomolecules.

- Antioxidant Properties : Zinc ions are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This property is particularly significant in preventing cellular damage associated with various diseases.

- Enzymatic Function : Zinc is a vital cofactor for numerous enzymes, including those involved in DNA synthesis and repair. The presence of zinc enhances the activity of enzymes like carbonic anhydrase and superoxide dismutase, which are crucial for maintaining cellular homeostasis.

- Cell Signaling : Zinc ions participate in cell signaling pathways, influencing processes such as apoptosis and cell proliferation. The modulation of these pathways can have therapeutic implications in cancer and other diseases.

Study on Cytotoxicity and Antimicrobial Activity

A study investigated the cytotoxic effects of zinc 2,4-pentanedionate monohydrate on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting potential applications in cancer therapy:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings :

- Significant reduction in cell viability at concentrations above 50 µM.

- Induction of apoptosis was confirmed through Annexin V staining.

Additionally, the compound exhibited antimicrobial activity against several bacterial strains, including E. coli and S. aureus, highlighting its potential as a therapeutic agent against infections.

Synthesis of Zinc Oxide Nanoparticles

Research has shown that zinc 2,4-pentanedionate can be used to synthesize zinc oxide nanoparticles (ZnO NPs), which have notable antibacterial properties:

- Methodology : ZnO NPs were synthesized via thermal decomposition of zinc 2,4-pentanedionate under controlled conditions.

- Results :

- The nanoparticles displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Characterization techniques such as SEM and XRD confirmed the formation of ZnO with a hexagonal wurtzite structure.

Applications in Drug Delivery Systems

Recent advancements have explored using zinc 2,4-pentanedionate monohydrate in drug delivery systems:

- Metal-Organic Frameworks (MOFs) : The compound has been incorporated into nanoscaled zinc pyrazolate MOFs for targeted drug delivery.

- Benefits :

- Enhanced stability and controlled release of therapeutic agents.

- Improved bioavailability due to the biocompatibility of zinc-based materials.

Toxicological Profile

While zinc is an essential trace element necessary for various biological functions, excessive exposure can lead to toxicity. Safety data indicate that zinc 2,4-pentanedionate monohydrate may cause skin irritation and respiratory issues upon inhalation or contact:

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Eigenschaften

CAS-Nummer |

14363-15-6 |

|---|---|

Molekularformel |

C10H14O4Zn |

Molekulargewicht |

263.6 g/mol |

IUPAC-Name |

zinc;pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Zn/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChI-Schlüssel |

NHXVNEDMKGDNPR-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C.O.[Zn+2] |

Kanonische SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Zn+2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.